Bienvenue dans la boutique en ligne BenchChem!

Massadine

GGTase I Inhibition Candida albicans Enzyme Assay

Massadine is a highly oxygenated, dimeric pyrrole-imidazole alkaloid first isolated from the marine sponge *Stylissa aff. massa*.

Molecular Formula C22H24Br4N10O5
Molecular Weight 828.1 g/mol
Cat. No. B1247034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMassadine
Synonymsmassadine
Molecular FormulaC22H24Br4N10O5
Molecular Weight828.1 g/mol
Structural Identifiers
SMILESC1=C(NC(=C1Br)Br)C(=O)NCC2C(C(C34C2C5(C(N=C(N5)N)OC3N=C(N4)N)O)O)CNC(=O)C6=CC(=C(N6)Br)Br
InChIInChI=1S/C22H24Br4N10O5/c23-7-1-9(31-13(7)25)15(38)29-3-5-6(4-30-16(39)10-2-8(24)14(26)32-10)12(37)21-11(5)22(40)18(34-20(28)36-22)41-17(21)33-19(27)35-21/h1-2,5-6,11-12,17-18,31-32,37,40H,3-4H2,(H,29,38)(H,30,39)(H3,27,33,35)(H3,28,34,36)/t5-,6-,11+,12+,17+,18-,21+,22-/m1/s1
InChIKeyMJHZRZBAUGHJOJ-RVJSRHHYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Massadine: A Complex Marine Pyrrole-Imidazole Alkaloid with Distinct Enzyme Inhibition Profile


Massadine is a highly oxygenated, dimeric pyrrole-imidazole alkaloid first isolated from the marine sponge *Stylissa aff. massa* [1]. As a member of the oroidin-derived family of sponge metabolites, massadine features a structurally complex architecture containing eight contiguous stereocenters and multiple brominated pyrrole and amino-imidazole moieties [2]. Massadine is characterized as a selective inhibitor of geranylgeranyltransferase type I (GGTase I) from *Candida albicans* with an IC50 value of 3.9 μM [3], and it also modulates voltage-dependent cellular calcium entry in PC12 cells with a half-maximal concentration of 5.32 ± 0.007 μM [4]. Its unique structural features, including a specific stereochemical arrangement and a distinct carbocyclic core, differentiate it from closely related analogs such as axinellamines, palau'amine, and stylissadines [2].

Why Massadine's Distinct Mechanism of Action Precludes Simple Substitution


Within the pyrrole-imidazole alkaloid class, substitution is not straightforward due to significant divergence in biological target engagement. While stylissadines A and B are potent and specific P2X7 receptor antagonists with IC50 values of 0.7 μM and 1.8 μM, respectively, massadine demonstrates non-specific activity against this target [1]. Conversely, massadine is a potent GGTase I inhibitor (IC50 = 3.9 μM), a mechanism not shared by its close structural relatives such as axinellamine A, which exhibits antibacterial activity against *Helicobacter pylori* and *Mycobacterium tuberculosis* (MIC90 = 18 μM) but lacks reported GGTase I activity [2]. This divergent bioactivity, rooted in subtle differences in molecular architecture and stereochemistry, means that substituting massadine with axinellamine or stylissadines would lead to fundamentally different experimental outcomes and could invalidate studies predicated on GGTase I inhibition [3].

Quantitative Differentiation Evidence for Massadine: A Head-to-Head Analysis


GGTase I Inhibition: Massadine's Primary and Distinctive Mechanism

Massadine's primary and distinguishing activity is the inhibition of geranylgeranyltransferase type I (GGTase I). It demonstrated an IC50 value of 3.9 μM against GGTase I isolated from *Candida albicans* [1]. In contrast, its close structural analog, axinellamine A, is reported for its antibacterial activity, specifically against *Helicobacter pylori* and *Mycobacterium tuberculosis* (MIC90 = 18 μM), but it has not been characterized as a GGTase I inhibitor [2]. Palau'amine, another highly complex analog, is known for its cytotoxic and immunosuppressive properties, with no established GGTase I inhibition data comparable to massadine [3].

GGTase I Inhibition Candida albicans Enzyme Assay

Calcium Channel Modulation: Massadine Exhibits Intermediate Potency

In a comparative study of voltage-dependent calcium entry in PC12 cells, massadine exhibited a half-maximal concentration of 5.32 ± 0.007 μM for reducing calcium influx [1]. This activity was 2.9-fold less potent than the tetrameric pyrrole-imidazole alkaloid tetrabromostyloguanidine, which had an IC50 of 15.6 ± 0.004 μM. Conversely, massadine was less potent than the stylissadines, with stylissadine A exhibiting an IC50 of 4.48 ± 1.1 μM and stylissadine B 4.6 ± 1.6 μM [1].

Calcium Signaling Neurotoxicity PC12 Cells

P2X7 Receptor Specificity: Massadine Shows Non-Specific Activity

In a high-throughput screening campaign for P2X7 receptor antagonists, stylissadines A and B were identified as potent and specific inhibitors with IC50 values of 0.7 μM and 1.8 μM, respectively, in a BzATP-mediated pore formation assay in THP-1 cells [1]. In stark contrast, massadine, isolated from the same extract, demonstrated non-specific activity in this assay, confirming it does not act as a specific P2X7 antagonist [1].

P2X7 Receptor Inflammation Specificity

Structural Complexity: A Differentiating Factor in Synthetic Feasibility

Massadine's structural complexity is a defining feature. It contains eight contiguous stereogenic centers within a unique carbocyclic core [1]. This complexity is reflected in the limited number of successful total syntheses. While Baran and co-workers achieved the enantioselective total synthesis of (−)-massadine, (−)-axinellamines, and (−)-palau'amine from a common intermediate, the massadine synthesis required a distinct, late-stage oxidative rearrangement not used for the other analogs [2]. This highlights a key synthetic differentiation: the specific stereochemical arrangement of massadine presents unique challenges and opportunities compared to the axinellamines or palau'amine, which have different core frameworks [1].

Total Synthesis Chemical Complexity Biosynthesis

Antibacterial Activity: Massadine is Inactive In Vivo

Despite its potent in vitro inhibition of *Candida albicans* GGTase I (IC50 = 3.9 μM), massadine has been explicitly shown to be inactive in vivo against *Candida albicans* [1]. This contrasts with the antibacterial activity observed for axinellamine A, which exhibits an MIC90 of 18 μM against *Mycobacterium tuberculosis* in vitro [2]. This divergence in in vivo efficacy further underscores the critical functional differences between these structurally related compounds.

Antibacterial Candida albicans In Vivo Efficacy

Optimal Research Applications for Massadine Based on Proven Differentiation


In Vitro Mechanistic Studies of Fungal GGTase I

Massadine is the compound of choice for in vitro studies focused on the mechanism of geranylgeranyltransferase type I (GGTase I) from *Candida albicans* due to its defined IC50 of 3.9 μM [1]. It serves as a specific molecular probe for this enzyme, which is a validated target for antifungal drug discovery. Given that massadine is not active in vivo against *C. albicans*, its use should be strictly limited to cell-free or cellular assays where enzyme inhibition is the primary endpoint [1]. It is unsuitable for animal models of candidiasis. Alternative compounds like axinellamine A do not share this target [2].

Structure-Activity Relationship (SAR) Studies in Pyrrole-Imidazole Alkaloids

Massadine's intermediate potency in modulating voltage-dependent calcium entry (half-maximal concentration of 5.32 ± 0.007 μM in PC12 cells) makes it an ideal reference compound for SAR studies within the pyrrole-imidazole alkaloid family [1]. By comparing its activity to the more potent stylissadines (e.g., stylissadine A IC50 = 4.48 μM) and the less potent tetrabromostyloguanidine (IC50 = 15.6 μM), researchers can correlate specific structural modifications with changes in biological activity, providing insights into the pharmacophore for calcium channel modulation [1].

Advanced Chemical Synthesis and Methodology Development

The extreme structural complexity of massadine, featuring eight contiguous stereocenters and a unique carbocyclic core, positions it as a premier target for developing and showcasing new synthetic methodologies in total synthesis [1]. The successful enantioselective synthesis of massadine required a distinct late-stage oxidative rearrangement, a key point of differentiation from the syntheses of axinellamines or palau'amine [1]. Therefore, massadine is the compound of choice for research groups aiming to push the boundaries of complex alkaloid synthesis, stereoselective bond formation, and cascade reaction design.

Negative Control for P2X7 Receptor Studies

Given its demonstrated non-specific activity in P2X7 receptor assays, massadine can be employed as a negative control in studies focused on identifying or characterizing specific P2X7 antagonists [1]. While stylissadines A and B are potent and specific antagonists (IC50 values of 0.7 μM and 1.8 μM, respectively), massadine's lack of specificity helps validate assay conditions and confirm that observed effects are indeed due to specific receptor modulation rather than off-target interactions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Massadine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.